molecular formula C27H22ClN3O2S B3014615 2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 872208-92-9

2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B3014615
CAS No.: 872208-92-9
M. Wt: 488
InChI Key: TVLFQMMIIUYSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chromeno-pyrimidine derivative featuring a thioether-linked acetamide moiety substituted with a 4-chlorophenyl group on the pyrimidine ring and an m-tolyl group on the acetamide nitrogen. The presence of sulfur and chlorine atoms may enhance binding affinity through hydrophobic and halogen-bonding interactions .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-16-4-3-5-21(13-16)29-24(32)15-34-27-22-14-19-12-17(2)6-11-23(19)33-26(22)30-25(31-27)18-7-9-20(28)10-8-18/h3-13H,14-15H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLFQMMIIUYSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC(=C4)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C27H22ClN3O2S
  • Molecular Weight : 488.0 g/mol
  • CAS Number : 872208-92-9

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various diseases. The thioether moiety and the chromeno-pyrimidine structure contribute to its pharmacological properties.

Enzyme Inhibition

Studies indicate that compounds with similar structures exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX). For instance, derivatives of pyrimidine have shown promising results as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Recent research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related pyrimidine derivatives have shown inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Pyrimidine derivatives have been reported to possess antifungal and antibacterial properties, making them candidates for further investigation in the development of new antimicrobial agents .

Case Study 1: AChE Inhibition

A study evaluated the AChE inhibitory activity of a series of pyrimidine derivatives, revealing that specific substitutions significantly enhance their potency. For example, certain derivatives showed IC50 values in the low micromolar range, indicating strong inhibition against AChE . This suggests that modifications on the chromeno-pyrimidine scaffold could lead to improved therapeutic agents for neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro studies on related compounds demonstrated that they could inhibit cancer cell migration and invasion. These findings highlight the potential of chromeno-pyrimidine derivatives as novel anticancer agents, warranting further exploration into their mechanisms and efficacy in vivo .

Data Summary

Biological Activity Effect Reference
AChE InhibitionIC50 < 10 µM
Anticancer (A431 cells)Significant inhibition of proliferation
AntimicrobialPositive activity against various pathogens

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural frameworks. The chromeno-pyrimidine moiety is known to exhibit cytotoxic effects against various cancer cell lines.

Mechanism of Action :

  • Induction of Apoptosis : Compound A has demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
  • Inhibition of Cell Proliferation : In vitro studies have shown that it inhibits the growth of multiple cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
Study ReferenceCell LineEffect ObservedMechanism
HeLaGrowth inhibitionApoptosis via mitochondrial pathway
MCF-7Induction of apoptosisCaspase activation

Synthetic Methodologies

The synthesis of Compound A typically involves several key steps:

  • Formation of the Chromeno-Pyrimidine Core : This is achieved through cyclization reactions involving appropriate starting materials under acidic or basic conditions.
  • Introduction of the 4-Chlorophenyl Group : This can be accomplished via electrophilic aromatic substitution.
  • Attachment of the Thioether Group : The sulfanyl group is introduced through nucleophilic substitution reactions.
  • Formation of the Acetamide Moiety : This is usually done through acylation reactions using suitable amines.

These synthetic pathways are essential for producing Compound A in sufficient yields for biological testing.

In Vitro Studies

Research has focused on evaluating the cytotoxic effects of Compound A against various cancer cell lines. The results indicate that it possesses significant antiproliferative activity, making it a candidate for further development as a therapeutic agent.

Case Studies

  • Study on HeLa Cells : A study demonstrated that Compound A effectively induced apoptosis in HeLa cells, with mechanisms involving mitochondrial dysfunction leading to caspase activation.
  • MCF-7 Cell Line Analysis : Another study revealed that Compound A exhibited lower IC50 values compared to standard chemotherapeutic agents, indicating its potential as a more effective treatment option.

Comparison with Similar Compounds

Tabulated Comparative Data

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Features (δ, ppm)
Target Compound Chromeno[2,3-d]pyrimidine 4-ClPh, m-tolyl N/A N/A SCH2: ~4.10; Ar-H: 7.3–7.5 (expected)
5.4 Dihydropyrimidinone 4-ClPh >282 76 SCH2: 4.09; NHCO: 10.22
5.6 Dihydropyrimidinone 2,3-diClPh 230 80 SCH2: 4.12; NHCO: 10.10
5.15 Dihydropyrimidinone 4-phenoxy-Ph 224 60 SCH2: 4.08; Ar-H: 7.75–6.91
Compound 24 Tetrahydrothieno-pyrimidinone Phenylamino, acetyl 143–145 73 COCH3: 2.10; NH: 4.73

Research Implications

  • Structural Flexibility vs. Rigidity: The target’s chromeno-pyrimidine core offers planarity advantageous for intercalation or enzyme inhibition, whereas dihydropyrimidinones (e.g., 5.4–5.15) provide conformational flexibility for diverse binding modes .
  • Substituent Effects: m-Tolyl’s methyl group may enhance metabolic stability compared to chlorophenyl or phenoxy groups, which are prone to oxidative dehalogenation .
  • Synthetic Feasibility: Thioacetylation reactions (e.g., 5.4–5.15) achieve higher yields (60–80%) than multi-step chromeno-pyrimidine syntheses, highlighting trade-offs between complexity and efficiency .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide, and how can yields be improved?

Answer: The synthesis of structurally similar chromeno-pyrimidine derivatives often involves multi-step protocols. For example, describes an 11-step synthesis of a related quinazoline derivative with a 2-5% overall yield, highlighting challenges in regioselectivity and purification. Key steps include:

Nucleophilic substitution for thioether bond formation.

Catalytic hydrogenation for nitro group reduction.

Coupling reactions (e.g., acetamide linkage via Schotten-Baumann conditions).

To improve yields:

  • Optimize reaction time, temperature, and catalyst loading (e.g., Pd/C for hydrogenation).
  • Use HPLC or column chromatography for purification of intermediates .

Q. Q2. How can structural characterization of this compound be performed to confirm its identity and purity?

Answer: A combination of spectroscopic and crystallographic methods is essential:

  • NMR (1H/13C): Assign peaks for the chromeno-pyrimidine core, thioether linkage, and acetamide substituents.
  • Mass Spectrometry (HRMS): Confirm molecular weight (±5 ppm accuracy).
  • X-ray Crystallography: Resolve the 3D structure, as demonstrated in for a related dihydropyrimidine-thione compound (R factor = 0.071) .
  • Elemental Analysis: Verify purity (>98%) by matching calculated and observed C/H/N/S percentages.

Advanced Research Questions

Q. Q3. What strategies are recommended for resolving contradictions in biological activity data across studies?

Answer: Contradictions may arise from differences in assay conditions, cell lines, or compound stability. Methodological solutions include:

  • Dose-Response Replication: Test the compound in standardized assays (e.g., IC50 determination in kinase inhibition studies).
  • Metabolic Stability Testing: Use LC-MS to assess degradation in cell culture media or plasma .
  • Orthogonal Assays: Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity).

Q. Q4. How can the mechanism of action of this compound be investigated in enzyme inhibition studies?

Answer: A tiered approach is recommended:

In Silico Docking: Use software like AutoDock Vina to predict binding interactions with target enzymes (e.g., kinases, cytochrome P450).

Kinetic Assays: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

Site-Directed Mutagenesis: Validate binding residues (e.g., ATP-binding pocket mutations).

Cellular Pathway Analysis: Use Western blotting or RNA-seq to monitor downstream signaling effects .

Q. Q5. What experimental designs are suitable for in vivo pharmacokinetic studies of this compound?

Answer: Key considerations for preclinical PK studies:

  • Animal Models: Use Sprague-Dawley rats or C57BL/6 mice for bioavailability and tissue distribution.
  • Dosing Routes: Compare oral, intravenous, and intraperitoneal administration.
  • Analytical Methods: Quantify plasma concentrations via UHPLC-MS/MS with a lower limit of quantification (LLOQ) <1 ng/mL.
  • Metabolite Profiling: Identify major metabolites using HPLC-QTOF .

Methodological Best Practices

Q. Q6. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?

Answer: A systematic SAR workflow includes:

Scaffold Modification: Synthesize derivatives with variations in:

  • The chromeno-pyrimidine core (e.g., substituents at C7).
  • The thioether linker (e.g., sulfone or sulfoxide analogs).
  • The acetamide moiety (e.g., meta-tolyl vs. para-chlorophenyl).

High-Throughput Screening (HTS): Test derivatives in target-specific assays (e.g., kinase panels).

QSAR Modeling: Use CoMFA or CoMSIA to correlate structural features with activity .

Q. Q7. What advanced techniques are recommended for studying this compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (UV light) conditions.
  • LC-MS Stability Assays: Monitor degradation products over 24–72 hours.
  • Cryo-EM: Resolve structural changes in protein-ligand complexes under stress .

Future Research Directions

  • Target Identification: Use chemical proteomics to map interactomes.
  • Polypharmacology: Investigate off-target effects via kinobead profiling .
  • Formulation Development: Explore nanoparticle encapsulation for enhanced bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.